2-(benzylsulfanyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c23-20(16-25-15-18-5-2-1-3-6-18)21-13-17-8-10-22(11-9-17)14-19-7-4-12-24-19/h1-7,12,17H,8-11,13-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZAONRFWUPFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)acetamide typically involves multiple steps. One common route includes the reaction of benzyl mercaptan with an appropriate acyl chloride to form the benzylsulfanyl intermediate. This intermediate is then reacted with a piperidine derivative that has been functionalized with a furan ring. The final step involves the acylation of the piperidine nitrogen with an acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, including receptors and enzymes. The following table summarizes its potential medicinal applications:
| Application | Description |
|---|---|
| Antimicrobial Activity | Exhibits significant antimicrobial properties, making it a candidate for infection treatment. |
| Analgesic Properties | Potential for pain relief through modulation of pain pathways. |
| Anti-inflammatory Effects | Investigated for its ability to reduce inflammation, possibly through inhibition of cytokines. |
Organic Synthesis
2-(benzylsulfanyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)acetamide serves as a versatile building block in organic synthesis. It can be transformed into more complex molecules through various chemical reactions, including:
- Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
- Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Case Studies
Recent studies have highlighted the effectiveness of compounds similar to this compound:
- Antimicrobial Efficacy : Research indicates that derivatives exhibit potent activity against various bacterial strains, suggesting potential use in antibiotic development.
- Anti-inflammatory Activity : A study demonstrated that related compounds significantly reduced inflammation markers in animal models, indicating promise for treating inflammatory diseases .
- Neuroleptic Activity : Investigations into related benzamide derivatives showed correlation with reduced stereotyped behaviors in rat models, suggesting potential applications in neuropharmacology .
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby inhibiting its activity. The benzylsulfanyl group and the furan ring can interact with the target molecule through various non-covalent interactions, such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Core Structure Analysis
Key Structural and Pharmacological Differences
- Sulfur Linkage : The target compound’s benzylsulfanyl group differs from sulfonamides in W-15/W-18 and thioether-linked pyrimidines in . Sulfonamides (e.g., W-15) often enhance receptor binding affinity, while thioethers may improve metabolic stability .
- Piperidine Substitution : Unlike fentanyl analogs (4-piperidinyl, ) , the target compound’s 1-[(furan-2-yl)methyl]piperidin-4-yl group introduces steric and electronic variations that could alter receptor selectivity.
- Furan vs. Aromatic Rings : The furan-2-ylmethyl substituent (shared with ranitidine-related compounds in ) may confer distinct electronic properties compared to phenyl or pyridyl groups in other analogs .
Biological Activity
2-(Benzylsulfanyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)acetamide is a complex organic compound notable for its potential biological activities. This compound features a benzylsulfanyl group, a furan ring, and a piperidine ring, which contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure allows for multiple points of interaction with biological targets, making it a versatile compound for research.
The mechanism of action of this compound is primarily through receptor binding and enzyme inhibition . The benzylsulfanyl group and the furan ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for its biological activity. The specific interactions depend on the target receptor or enzyme involved, which can lead to inhibition or modulation of biochemical pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiosemicarbazones derived from related structures have shown potent cytotoxic effects against various human tumor cell lines, suggesting potential applications in cancer therapy .
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For example, compounds with structural similarities have been reported to exhibit cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma with IC50 values in the nanomolar range . This suggests that this compound may also possess similar anticancer properties.
Case Studies
- Study on Antitumor Activity : A study evaluating the cytotoxic potential of thiosemicarbazone derivatives showed that these compounds could effectively inhibit tumor growth in vitro. The morphological changes observed in treated cells were characteristic of apoptosis, including cell shrinkage and chromatin condensation .
- Mechanistic Insights : Investigations into the apoptotic pathways revealed that oxidative stress played a significant role in cell death induced by related compounds. This highlights the importance of redox biology in the therapeutic efficacy of such agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Benzylsulfanyl)acetamide | Lacks piperidine and furan rings | Reduced complexity; lower activity |
| N-{1-[Furan-2-yl]methyl}acetamide | Lacks benzylsulfanyl group | Potentially lower reactivity |
The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(benzylsulfanyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the piperidin-4-ylmethylamine core via reductive amination of 4-piperidone with furan-2-ylmethylamine under hydrogenation (e.g., H₂/Pd-C) .
- Step 2 : Introduce the benzylsulfanyl group via nucleophilic substitution using benzyl mercaptan and a base (e.g., K₂CO₃) in anhydrous DMF at 60–70°C .
- Step 3 : Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and final product via recrystallization (ethanol/water) .
- Optimization : Monitor reaction progress using TLC (Rf values: 0.3–0.5 in 9:1 CH₂Cl₂/MeOH) and adjust solvent polarity to improve yield (>75%) .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodology :
- NMR : Confirm regiochemistry of the piperidine ring (¹H NMR: δ 3.2–3.5 ppm for N-CH₂-furan; δ 7.2–7.4 ppm for benzylsulfanyl protons) .
- Mass Spectrometry : Validate molecular weight via HRMS (e.g., [M+H]⁺ at m/z 413.18) .
- HPLC : Assess purity (>95% using C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of structurally related sulfanyl-acetamide derivatives?
- Methodology :
- SAR Analysis : Compare substituent effects using analogs (e.g., 4-chlorophenyl vs. furan-2-ylmethyl in piperidine derivatives). For example, furan-containing analogs show enhanced CNS permeability (logP ~2.8) compared to chlorophenyl derivatives (logP ~3.5) .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like COX-2 or σ receptors. Furan moieties may improve selectivity due to hydrogen bonding with active-site residues .
- Data Reconciliation : Cross-validate bioactivity data (e.g., IC₅₀ values) using standardized assays (e.g., MTT for cytotoxicity, ELISA for inflammatory markers) .
Q. How can computational methods guide the design of analogs with improved metabolic stability?
- Methodology :
- Metabolite Prediction : Use software like ADMET Predictor™ to identify labile sites (e.g., sulfanyl group oxidation, furan ring cleavage).
- Structural Modifications : Replace benzylsulfanyl with methylsulfone to reduce CYP450-mediated metabolism .
- In Vitro Validation : Test microsomal stability (human liver microsomes, NADPH cofactor) and monitor degradation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
